BenchChemオンラインストアへようこそ!

N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide

Cross-coupling chemistry Suzuki-Miyaura reaction Regioselective functionalization

N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide (CAS 596808-00-3) is a synthetic organic compound with molecular formula C₁₄H₁₃BrN₂O₂ and molecular weight 321.17 g/mol. It belongs to the heteroaryloxyacetamide class, characterized by a 2-bromopyridin-3-yloxy moiety linked via an oxyacetamide bridge to an N-benzyl group.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.17 g/mol
CAS No. 596808-00-3
Cat. No. B1352672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide
CAS596808-00-3
Molecular FormulaC14H13BrN2O2
Molecular Weight321.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)COC2=C(N=CC=C2)Br
InChIInChI=1S/C14H13BrN2O2/c15-14-12(7-4-8-16-14)19-10-13(18)17-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18)
InChIKeyHHEHPUXMWUHWRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide (CAS 596808-00-3): Structural Identity and Compound-Class Context for Procurement Evaluation


N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide (CAS 596808-00-3) is a synthetic organic compound with molecular formula C₁₄H₁₃BrN₂O₂ and molecular weight 321.17 g/mol . It belongs to the heteroaryloxyacetamide class, characterized by a 2-bromopyridin-3-yloxy moiety linked via an oxyacetamide bridge to an N-benzyl group . This compound is supplied exclusively for research purposes by vendors including Santa Cruz Biotechnology (Catalog sc-331187) and Fujifilm Wako (Matrix Scientific source) . Commercially available purities range from 95% to 98% . The 2-bromopyridin-3-yloxy substructure places it within a broader class of pyridin-3-yloxyacetamide derivatives that have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors and endothelin receptor antagonists [1].

Why N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide Cannot Be Simply Replaced by Other Bromopyridyl Acetamides


N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide possesses three interdependent structural features that collectively preclude straightforward substitution: (i) the 2-bromo substitution on the pyridine ring, which governs the electronic character and cross-coupling reactivity at that position relative to 3-, 4-, or 5-bromo regioisomers [1]; (ii) the ether (-O-CH₂-) linkage connecting the pyridine to the acetamide core, which imparts distinct conformational flexibility and hydrogen-bonding capacity compared to directly C-linked analogs such as N-benzyl-2-(5-bromopyridin-2-yl)acetamide (CAS 897016-93-2) [2]; and (iii) the N-benzyl terminal group, whose lipophilicity and steric profile differ substantially from N-methyl, N-isopropyl, or N-tert-butyl congeners [3]. For researchers building structure-activity relationships (SAR) around the pyridin-3-yloxyacetamide pharmacophore—validated as a scaffold for HIV-1 reverse transcriptase inhibition—altering any one of these three features yields a different chemotype that cannot be assumed to recapitulate the same biological or physicochemical profile [4].

Quantitative Differentiation Evidence for N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide (596808-00-3) Versus Closest Analogs


Bromine Regiochemistry: 2-Bromo-pyridin-3-yloxy vs. 5-Bromo-pyridin-3-yloxy Analogs in Cross-Coupling Reactivity

The 2-bromo substitution on the pyridine ring of N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide places the bromine at the electronically distinct 2-position (ortho to the ring nitrogen), which is known to undergo oxidative addition in palladium-catalyzed cross-coupling reactions at rates that differ from 3- or 5-substituted bromopyridines. In head-to-head ligand-free Suzuki coupling studies, 3-pyridyl bromides demonstrate markedly higher reactivity than 2-pyridyl bromides under identical aqueous aerobic conditions [1]. The 2-bromopyridin-3-yloxy motif is thus competent for sequential orthogonal coupling when the 3-oxy position is already elaborated, a strategic advantage over 5-bromopyridin-3-yloxy regioisomers such as 2-[(5-bromopyridin-3-yl)oxy]acetamide (CAS 1342831-02-0) where the bromine occupies the meta position relative to the ring nitrogen . NOTE: No direct quantitative coupling yield data comparing CAS 596808-00-3 with its 5-bromo isomer were identified; this represents class-level inference from pyridyl bromide coupling literature.

Cross-coupling chemistry Suzuki-Miyaura reaction Regioselective functionalization

Linker Architecture: Ether-Bridged Oxyacetamide vs. Direct C-C Linked Pyridyl Acetamides—Physicochemical and Conformational Differentiation

N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide incorporates an ether oxygen in the linker connecting the pyridyl ring to the acetamide carbonyl. This contrasts with the directly C-C linked analog N-benzyl-2-(5-bromopyridin-2-yl)acetamide (CAS 897016-93-2), a key tirbanibulin intermediate [1]. The ether oxygen introduces: (a) an additional hydrogen-bond acceptor site, (b) increased rotational freedom (6 rotatable bonds vs. 4 in the C-C linked analog), and (c) higher topological polar surface area (TPSA). Calculated physicochemical data indicate a cLogP of 3.42 and TPSA of 46.34 Ų for the target compound [2]. For the directly C-C linked comparator N-benzyl-2-(5-bromopyridin-2-yl)acetamide (C₁₄H₁₃BrN₂O, MW 305.17), the absence of the ether oxygen reduces both TPSA and hydrogen-bonding capacity, yielding a lower molecular weight by 16 Da . NOTE: These are computational predictions, not experimentally measured values; direct experimental head-to-head data are unavailable.

Physicochemical profiling Conformational analysis Medicinal chemistry design

N-Substituent Differentiation: N-Benzyl vs. N-Isopropyl and N-tert-Butyl Analogs—Lipophilicity and Steric Bulk Comparison

The N-benzyl group of the target compound contributes significant lipophilicity (calculated cLogP 3.42 [1]) and aromatic π-stacking potential relative to shorter-chain N-alkyl analogs. Commercially available comparator 2-((2-bromopyridin-3-yl)oxy)-N-isopropylacetamide replaces the benzyl group with an isopropyl moiety (C₃H₇, MW contribution 43 Da vs. benzyl's 91 Da), reducing both molecular weight and predicted lipophilicity . Similarly, 2-((2-bromopyridin-3-yl)oxy)-N-(tert-butyl)acetamide introduces a bulkier, more lipophilic tert-butyl group . The N-benzyl substituent occupies a specific lipophilic pocket in reported pyridin-3-yloxyacetamide NNRTI SAR, where the benzyl group was shown to be tolerated for anti-HIV-1 activity (EC₅₀ = 8.18–41.52 μM for active analogs Ia, Ih, Ij) [2]. NOTE: No direct biological comparison data exist between the N-benzyl, N-isopropyl, and N-tert-butyl variants of the 2-bromopyridin-3-yloxy scaffold; this is structural inference.

Lipophilicity optimization N-substituent SAR Drug-likeness profiling

Commercial Purity and Specification Benchmarking: Available Grades from Authorized Vendors

Commercial purity levels for N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide vary across authorized suppliers. Santa Cruz Biotechnology offers this compound as Catalog sc-331187 (500 mg, research-grade, for laboratory use only) . Fujifilm Wako distributes the product sourced from Matrix Scientific with room-temperature storage conditions . AK Scientific lists 95% purity specification (Catalog 4825CS) . MolCore provides NLT 98% purity grade with ISO-certified quality systems . Leyan (乐研) lists Catalog 1804783 at 98% purity . For comparison, the structurally related N-benzyl-2-(5-bromopyridin-2-yl)acetamide (CAS 897016-93-2) from BOC Sciences is supplied as an impurity reference standard rather than a primary building block . NOTE: These are vendor specification values; inter-lot variability data and independent analytical cross-verification are not available.

Purity specification Quality control Procurement benchmarking

Evidence-Backed Application Scenarios for N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide (CAS 596808-00-3)


Scaffold for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

The pyridin-3-yloxyacetamide core is a validated pharmacophore for HIV-1 reverse transcriptase inhibition. Huang et al. (2016) demonstrated that 2-(pyridin-3-yloxy)acetamide derivatives exhibit anti-HIV-1 activity in MT-4 cell cultures with EC₅₀ values of 8.18–41.52 μM, and molecular docking confirmed binding within the NNRTI pocket [1]. N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide, with its N-benzyl substitution and 2-bromo handle for further diversification via cross-coupling, is positioned as a late-stage derivatization intermediate for SAR exploration around this scaffold. The 2-bromo substituent enables Suzuki, Sonogashira, or Buchwald-Hartwig coupling to introduce aryl, alkynyl, or amino diversity at the pyridine 2-position [2].

Dual-Functional Building Block for Sequential Orthogonal Coupling Strategies in Complex Molecule Synthesis

The compound features two chemically orthogonal reactive centers: (i) the 2-bromo substituent, competent for palladium-catalyzed cross-coupling, and (ii) the N-benzyl amide, which can be deprotected or further functionalized. The 3-yloxy linkage is chemically stable under typical coupling conditions, allowing sequential elaboration without protecting group manipulation at the 3-position [1]. This contrasts with 5-bromo regioisomers where the bromine and oxy-linker occupy electronically non-complementary positions. The ligand-free Suzuki coupling reactivity advantage of 3-pyridyl bromides (class-level evidence) further supports the synthetic utility of the 2-bromo-3-yloxy architecture [2].

Radiopharmaceutical Prosthetic Group Precursor Inspired by 2-Halopyridin-3-yloxyacetamide Reagents

Kuhnast et al. (2004) designed 2-bromo-N-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]acetamide ([¹⁸F]FPyBrA) as a radiochemical reagent for oligonucleotide labeling via nucleophilic heteroaromatic ortho-radiofluorination at the pyridine 2-position [1]. This precedented chemistry validates the 2-bromopyridin-3-yloxy motif as a platform for ¹⁸F incorporation. N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide shares this core architecture and, with appropriate precursor modification, could serve as a cold reference standard or scaffold for developing novel ¹⁸F-labeled acetamide prosthetic groups for PET imaging applications.

Topoisomerase IIα Inhibitor Fragment Elaboration Starting Point

The 2-bromopyridin-3-yl substructure has been utilized in synthesizing phthalimide-based topoisomerase IIα inhibitors via Buchwald-Hartwig C-N coupling, as demonstrated by Gupta et al. (2013), achieving in vitro cytotoxicity (IC₅₀ 180–210 μg/mL in A549 cells) and molecular docking-confirmed interactions with the hTopoIIα ATP binding site [1]. The N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide scaffold provides an alternative vector for fragment growth, where the oxyacetamide bridge introduces additional conformational flexibility that may enable access to adjacent binding sub-pockets inaccessible to directly N-linked or C-linked analogs.

Quote Request

Request a Quote for N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.